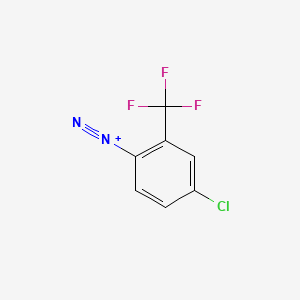
N-(Pyridin-4-ylmethyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyridin-4-ylmethyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C8H12N2·HClThis compound is a secondary amine and is commonly used in various chemical syntheses and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the secondary amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride is used as a building block in the synthesis of various organic compounds, including ligands for coordination chemistry and intermediates for pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
- N-Ethyl-4-pyridinemethanamine
- 4-(Methylaminomethyl)pyridine
- 4-(Aminomethyl)pyridine
- 2-(Methylamino)pyridine
Comparison: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h3-6,9H,2,7H2,1H3;1H |
Clave InChI |
YYBNSAZMFYTTKA-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC=NC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)

![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)





![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)


